Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate
Overview
Description
Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a diisopropoxyphosphoryl group, and a trifluoropropanoate moiety. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzoic acid with ethyl chloroformate to form ethyl 2-chlorobenzoate. This intermediate is then reacted with diisopropyl phosphite in the presence of a base, such as triethylamine, to introduce the diisopropoxyphosphoryl group. Finally, the trifluoropropanoate moiety is introduced through a reaction with trifluoroacetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The diisopropoxyphosphoryl group may play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2,4-dichlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate
- Ethyl 2-[(2-thienylcarbonyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate
Uniqueness
Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoropropanoate moiety, in particular, enhances its stability and resistance to metabolic degradation .
Properties
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-2-di(propan-2-yloxy)phosphoryl-3,3,3-trifluoropropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClF3NO6P/c1-6-27-16(25)17(18(20,21)22,30(26,28-11(2)3)29-12(4)5)23-15(24)13-9-7-8-10-14(13)19/h7-12H,6H2,1-5H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWPIMULYBOLAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1Cl)P(=O)(OC(C)C)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClF3NO6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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